molecular formula C17H23ClN2O4 B1453012 Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate CAS No. 906559-46-4

Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate

Cat. No. B1453012
M. Wt: 354.8 g/mol
InChI Key: OQYMMYYTJXVHSU-UHFFFAOYSA-N
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Description

“Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate” is a synthetic organic compound with the molecular weight of 354.83 . The IUPAC name for this compound is tert-butyl 4-[3-chloro-4-(methoxycarbonyl)phenyl]-1-piperazinecarboxylate .


Molecular Structure Analysis

The InChI code for “Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate” is 1S/C17H23ClN2O4/c1-17(2,3)24-16(22)20-9-7-19(8-10-20)12-5-6-13(14(18)11-12)15(21)23-4/h5-6,11H,7-10H2,1-4H3 . This code provides a textual representation of the molecule’s structure.

Scientific Research Applications

  • 4-(4-Boc-1-piperazinylmethyl)benzeneboronic acid pinacol ester : This compound is used in scientific research, particularly in the field of organic chemistry. It’s often used as a reagent in various chemical reactions. The specific methods of application or experimental procedures would depend on the particular reaction being carried out. The results or outcomes obtained would also depend on the specific reaction.
  • 4-(Boc-piperazin-1-yl)-3-nitrobenzoic acid : This compound is also used in scientific research, particularly in the field of organic chemistry. It’s often used as a reagent in various chemical reactions. The specific methods of application or experimental procedures would depend on the particular reaction being carried out. The results or outcomes obtained would also depend on the specific reaction.

properties

IUPAC Name

tert-butyl 4-(2-chloro-4-methoxycarbonylphenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O4/c1-17(2,3)24-16(22)20-9-7-19(8-10-20)14-6-5-12(11-13(14)18)15(21)23-4/h5-6,11H,7-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQYMMYYTJXVHSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693928
Record name tert-Butyl 4-[2-chloro-4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate

CAS RN

906559-46-4
Record name tert-Butyl 4-[2-chloro-4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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